An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and reactivity. A significant focus is placed on its interaction with Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism and a potential therapeutic target. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and its potential applications in research and development.
Chemical and Physical Properties
1,2,3,4-Tetrahydroisoquinolin-5-amine is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a common motif in a variety of natural products and pharmacologically active compounds. The addition of an amino group at the 5-position significantly influences its chemical and biological properties.
Physicochemical Data
A summary of the key physicochemical properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine is presented in Table 1. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included where available.
| Property | 1,2,3,4-Tetrahydroisoquinolin-5-amine | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) |
| Molecular Formula | C₉H₁₂N₂[1][2] | C₉H₁₁N[3] |
| Molecular Weight | 148.20 g/mol [1][2] | 133.19 g/mol [3] |
| CAS Number | 115955-90-3[1][2] | 91-21-4[3] |
| Appearance | Not explicitly available | Clear yellow to brown liquid[4] |
| Melting Point | Not explicitly available | -30 °C (lit.)[3][4] |
| Boiling Point | Not explicitly available | 232-233 °C (lit.)[3][4] |
| Density | Not explicitly available | 1.064 g/mL at 25 °C (lit.)[3][4] |
| pKa | Not explicitly available | 9.3 (conjugate acid at 310K)[5] |
| logP (XLogP3) | 0.6[1][2] | 1.6 |
| Refractive Index | Not explicitly available | n20/D 1.568 (lit.)[3] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,2,3,4-Tetrahydroisoquinolin-5-amine is expected to show signals for the aromatic protons, the benzylic protons at C4, the methylene protons at C3 and C1, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the amino substituent.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-Tetrahydroisoquinolin-5-amine is expected to exhibit characteristic absorption bands for the N-H stretching of both the primary aromatic amine and the secondary aliphatic amine, typically in the region of 3400-3250 cm⁻¹. N-H bending vibrations for the primary amine are expected around 1650-1580 cm⁻¹. C-N stretching vibrations for the aromatic and aliphatic amines will appear in the 1335-1250 cm⁻¹ and 1250–1020 cm⁻¹ regions, respectively. A broad N-H wagging band for both primary and secondary amines is also anticipated between 910-665 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
The mass spectrum of 1,2,3,4-Tetrahydroisoquinolin-5-amine is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals, with alpha-cleavage adjacent to the nitrogen atom being a dominant fragmentation pathway for aliphatic amines.
Synthesis and Reactivity
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-amine can be achieved through a multi-step process starting from isoquinoline. A common synthetic strategy involves the nitration of the isoquinoline ring, followed by reduction of both the nitro group and the heterocyclic ring.
Synthetic Pathway
A plausible synthetic route is outlined below. This pathway illustrates the key transformations required to obtain the target molecule.
Caption: Synthetic pathway for 1,2,3,4-Tetrahydroisoquinolin-5-amine.
Experimental Protocols
2.2.1. Synthesis of 5-Nitroisoquinoline (Nitration of Isoquinoline)
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Materials: Isoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).
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Procedure:
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To a stirred and cooled solution of isoquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.
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The crude 5-nitroisoquinoline is collected by filtration, washed with water, and can be purified by recrystallization.
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2.2.2. Synthesis of 5-Aminoisoquinoline (Reduction of 5-Nitroisoquinoline)
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Materials: 5-Nitroisoquinoline, a reducing agent (e.g., tin (Sn) granules and concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Palladium on carbon).
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Procedure (using Sn/HCl):
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A mixture of 5-nitroisoquinoline and tin granules in ethanol is heated to reflux.
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Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.
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After the addition is complete, the reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
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The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.
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The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield 5-aminoisoquinoline.
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2.2.3. Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-amine (Reduction of 5-Aminoisoquinoline)
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Materials: 5-Aminoisoquinoline, a reducing agent (e.g., sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over a platinum catalyst like PtO₂).
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Procedure (using Catalytic Hydrogenation):
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5-Aminoisoquinoline is dissolved in a suitable solvent (e.g., acetic acid or ethanol).
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A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution.
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The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature for several hours.
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After the reaction is complete, the catalyst is removed by filtration.
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The solvent is removed under reduced pressure, and the residue is basified and extracted with an organic solvent to afford 1,2,3,4-Tetrahydroisoquinolin-5-amine.
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Chemical Reactivity
The chemical reactivity of 1,2,3,4-Tetrahydroisoquinolin-5-amine is characterized by the presence of two amino groups with different properties. The secondary amine in the tetrahydroisoquinoline ring is aliphatic in nature and is more basic than the primary aromatic amine attached to the benzene ring. This difference in basicity allows for selective reactions. The aromatic ring is activated by the amino group, making it susceptible to electrophilic substitution reactions.
Biological Activity and Signaling Pathways
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. 1,2,3,4-Tetrahydroisoquinoline and its analogs are known to be substrates for the enzyme Nicotinamide N-methyltransferase (NNMT).
Interaction with Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (Vitamin B3) and the detoxification of various xenobiotics. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds.
Caption: Proposed interaction of 1,2,3,4-Tetrahydroisoquinolin-5-amine with NNMT.
The diagram above illustrates the proposed mechanism where 1,2,3,4-Tetrahydroisoquinolin-5-amine acts as a substrate for NNMT. The enzyme binds both SAM and the tetrahydroisoquinoline derivative, facilitating the transfer of a methyl group to one of the nitrogen atoms of the substrate. This process is crucial for the detoxification of such compounds and can have downstream effects on cellular metabolism by modulating the levels of SAM and the NAD+ pool. The amino group at the 5-position is expected to influence the binding affinity and reactivity of the molecule within the active site of NNMT.
Experimental Protocol: In Vitro NNMT Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds like 1,2,3,4-Tetrahydroisoquinolin-5-amine against NNMT.
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant NNMT.
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Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation reaction, which can be detected using a variety of methods, including fluorescence-based detection kits.
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Materials:
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Recombinant human NNMT enzyme
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Nicotinamide (substrate)
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S-Adenosyl-L-methionine (SAM) (co-factor)
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Test compound (1,2,3,4-Tetrahydroisoquinolin-5-amine)
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NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)
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SAH detection kit (e.g., utilizing a thiol-detecting probe)
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96-well black microplate
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Microplate reader capable of fluorescence detection
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Procedure:
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Reagent Preparation: Prepare stock solutions of nicotinamide, SAM, and the test compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the test compound.
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Reaction Setup: In a 96-well plate, add the following to each well:
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NNMT assay buffer
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Diluted test compound or vehicle control
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Recombinant NNMT enzyme
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Initiation of Reaction: Add nicotinamide and SAM to each well to start the enzymatic reaction. The final volume should be consistent across all wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
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Signal Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. This typically involves the enzymatic conversion of SAH to a product that reacts with a fluorescent probe.
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Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
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Conclusion
1,2,3,4-Tetrahydroisoquinolin-5-amine is a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive compounds and its likely interaction with key metabolic enzymes such as NNMT make it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its full pharmacological profile.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
